
3-Bromo-5-fluoroanisole
Overview
Description
3-Bromo-5-fluoroanisole is an organic compound with the molecular formula C7H6BrFO. It is a colorless to light yellow clear liquid at room temperature . The compound consists of a benzene ring substituted with bromine, fluorine, and a methoxy group. The IUPAC name for this compound is 3-bromo-5-fluorophenyl methyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-fluoroanisole can be synthesized through various methods. One common method involves the bromination of 5-fluoroanisole using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoroanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions
Biological Activity
3-Bromo-5-fluoroanisole, also known as 1-bromo-3-fluoro-5-methoxybenzene, is an organic compound belonging to the haloanisole class. It has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula: C₇H₆BrF
- Molecular Weight: 205.03 g/mol
- CAS Number: 29578-39-0
The compound features a bromine atom at the 3-position and a fluorine atom at the 5-position of the aromatic ring, along with a methoxy group (-OCH₃). These substituents significantly influence its reactivity and biological interactions.
Anticancer Properties
Several studies suggest that this compound may have anticancer potential. A notable example includes its use as a precursor in synthesizing anticancer agents. For instance, derivatives synthesized from this compound have demonstrated inhibitory effects on cancer cell lines, such as human promyelocytic leukemia (HL-60), with reported IC50 values indicating effective cytotoxicity .
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
3-Bromo-5-fluorophenol | Anticancer | 4.07 ± 0.10 | |
2-Bromo-3-fluoroanisole | Antimicrobial | Not specified | |
3-Iodoanisole | Anticancer | Not specified |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Nucleophilic Substitution Reactions: The presence of bromine makes it susceptible to nucleophilic attack, allowing for modifications that could enhance biological activity.
- Mimicking Natural Compounds: The fluorine atom may enhance binding affinity to biological targets by participating in hydrogen bonding or electrostatic interactions, which is crucial for drug design .
- Disruption of Cellular Processes: Like other halogenated compounds, it may interfere with cellular processes through oxidative stress or by disrupting membrane integrity.
Case Study: Synthesis and Evaluation of Anticancer Derivatives
A study focused on synthesizing derivatives from this compound aimed to evaluate their anticancer properties. The synthesized compounds were tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation. The study highlighted the importance of structural modifications in enhancing potency against specific cancer types .
Research Findings on Antimicrobial Activity
Another research effort investigated the antimicrobial properties of halogenated anisoles, including this compound. The findings indicated that these compounds could effectively inhibit the growth of gram-positive and gram-negative bacteria, suggesting their potential as lead compounds in developing new antimicrobial agents.
Scientific Research Applications
Synthetic Chemistry
3-Bromo-5-fluoroanisole serves as a versatile intermediate in organic synthesis. Its reactivity allows for the formation of complex molecular structures through various chemical reactions.
Reactions and Derivatives
- Friedel-Crafts Alkylation : The compound can be used to synthesize tetraaryladamantanes, which are significant in the development of crystallization chaperones. For instance, reactions involving this compound yield regioisomers that can serve as effective chaperones in crystallization processes .
- Grignard Reactions : In one study, this compound was successfully converted into aryl hydroxymethylation products using Grignard reagents. This process demonstrated high yields and purity, showcasing its utility in synthesizing alcohol derivatives .
Medicinal Chemistry
The compound is also explored for its potential medicinal applications due to its structural features that may influence biological activity.
Antimicrobial Properties
Research indicates that halogenated anisoles exhibit antimicrobial activity. The introduction of bromine and fluorine atoms in this compound enhances its efficacy against certain bacterial strains, making it a candidate for further pharmacological studies .
Drug Development
The compound's unique structure allows it to be modified into various derivatives that could target specific biological pathways. Its role as a building block in drug design is significant, particularly in creating compounds with improved therapeutic profiles .
Materials Science
In materials science, this compound is evaluated for its potential use in developing new materials with specific properties.
Polymer Synthesis
The compound can be incorporated into polymer matrices to improve mechanical properties or thermal stability. Its bromine and fluorine substituents can enhance the material's resistance to degradation under environmental stressors .
Photophysical Properties
Studies have shown that compounds derived from this compound exhibit interesting photophysical properties, making them suitable for applications in organic electronics and photonic devices .
Properties
IUPAC Name |
1-bromo-3-fluoro-5-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNQVSGOIUYOPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29578-39-0 | |
Record name | 3-Bromo-5-fluoroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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